molecular formula C13H12O4 B13978006 Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate CAS No. 286836-80-4

Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate

Cat. No.: B13978006
CAS No.: 286836-80-4
M. Wt: 232.23 g/mol
InChI Key: HLEILNAPPYHOAE-UHFFFAOYSA-N
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Description

Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with a methyl ester and a 2-oxopropyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex benzofuran derivatives.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry:

  • Utilized in the synthesis of agrochemicals and dyes.
  • Explored for its role in the production of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate exerts its effects involves interactions with various molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The 2-oxopropyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • Methyl 7-(2-oxopropyl)-5-methylbenzofurancarboxylate
  • Ethyl 7-(2-oxopropyl)-5-benzofurancarboxylate
  • Methyl 7-(2-oxopropyl)-5-ethylbenzofurancarboxylate

Comparison:

  • Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
  • The presence of the methyl ester group enhances its solubility in organic solvents, making it more versatile in synthetic applications.
  • Compared to its analogs, it may exhibit different pharmacokinetic properties, influencing its suitability for various applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

286836-80-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 7-(2-oxopropyl)-1-benzofuran-5-carboxylate

InChI

InChI=1S/C13H12O4/c1-8(14)5-10-7-11(13(15)16-2)6-9-3-4-17-12(9)10/h3-4,6-7H,5H2,1-2H3

InChI Key

HLEILNAPPYHOAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C(=CC(=C1)C(=O)OC)C=CO2

Origin of Product

United States

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